molecular formula C14H21NO2 B6241249 1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine CAS No. 1891990-55-8

1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine

Cat. No.: B6241249
CAS No.: 1891990-55-8
M. Wt: 235.3
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Description

1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine is an organic compound with the molecular formula C14H21NO2 It is characterized by a cyclopropane ring attached to an amine group and a benzyl group substituted with ethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 4-ethyl-2,5-dimethoxybenzaldehyde, undergoes a reduction reaction to form 4-ethyl-2,5-dimethoxybenzyl alcohol.

    Cyclopropanation: The benzyl alcohol is then subjected to a cyclopropanation reaction using a suitable reagent such as diazomethane or a cyclopropanation catalyst to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine
  • 1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclobutan-1-amine
  • 1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopentan-1-amine

Uniqueness

1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine is unique due to its specific substitution pattern and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

1891990-55-8

Molecular Formula

C14H21NO2

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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